N-(3-bromo-4-methylphenyl)thian-3-amine
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Overview
Description
N-(3-bromo-4-methylphenyl)thian-3-amine is a chemical compound with the molecular formula C12H16BrNS and a molecular weight of 286.23 g/mol . This compound is known for its unique structure, which includes a bromine atom and a thian-3-amine group attached to a methylphenyl ring. It is primarily used in research and development due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-4-methylphenyl)thian-3-amine typically involves the reaction of 3-bromo-4-methylphenylamine with thian-3-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. Quality control measures, such as spectroscopy and chromatography, are employed to verify the compound’s purity and composition .
Chemical Reactions Analysis
Types of Reactions
N-(3-bromo-4-methylphenyl)thian-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in a different amine derivative.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can produce various substituted amine derivatives .
Scientific Research Applications
N-(3-bromo-4-methylphenyl)thian-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-bromo-4-methylphenyl)thian-3-amine involves its interaction with specific molecular targets and pathways. The bromine atom and thian-3-amine group play crucial roles in its reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-bromo-4-methylphenyl)thian-3-amine include:
- N-(3-chloro-4-methylphenyl)thian-3-amine
- N-(3-fluoro-4-methylphenyl)thian-3-amine
- N-(3-iodo-4-methylphenyl)thian-3-amine
Uniqueness
This compound is unique due to the presence of the bromine atom, which imparts distinct chemical properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for specific research applications .
Properties
Molecular Formula |
C12H16BrNS |
---|---|
Molecular Weight |
286.23 g/mol |
IUPAC Name |
N-(3-bromo-4-methylphenyl)thian-3-amine |
InChI |
InChI=1S/C12H16BrNS/c1-9-4-5-10(7-12(9)13)14-11-3-2-6-15-8-11/h4-5,7,11,14H,2-3,6,8H2,1H3 |
InChI Key |
DPRVMZYFZVQXNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCCSC2)Br |
Origin of Product |
United States |
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